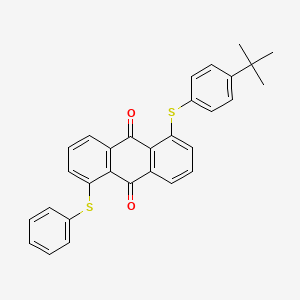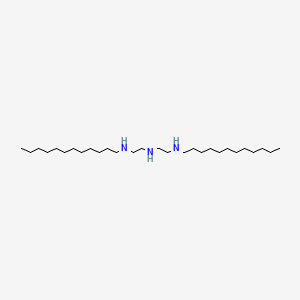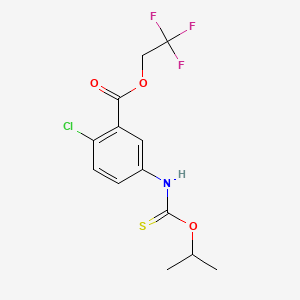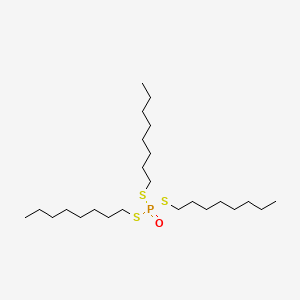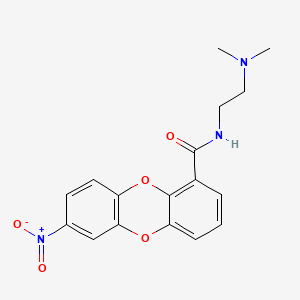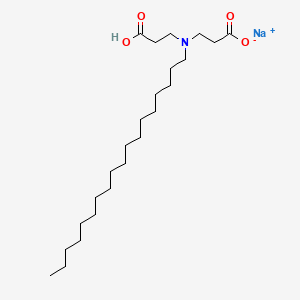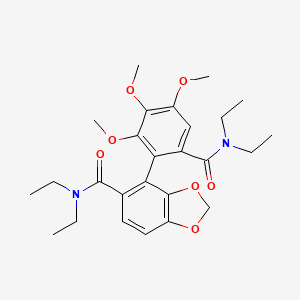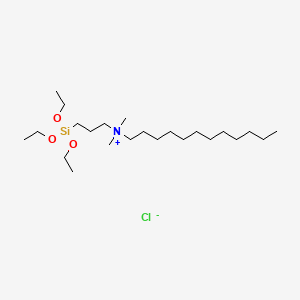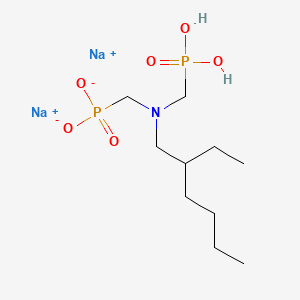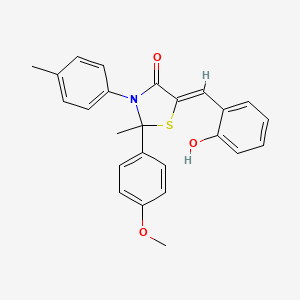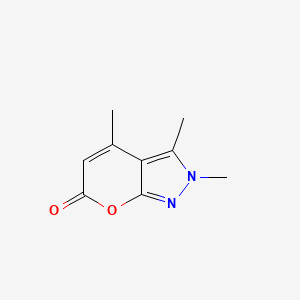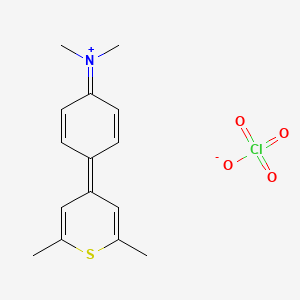![molecular formula C48H98O5Sn2 B15180515 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane CAS No. 85702-57-4](/img/structure/B15180515.png)
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is a type of distannoxane, which is a class of compounds containing tin-oxygen-tin (Sn-O-Sn) linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane typically involves the reaction of dibutyltin oxide with hexadecanoic acid (palmitic acid) under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the formation of the distannoxane compound. The reaction can be represented as follows:
2 Bu2SnO+2 C16H31COOH→Bu2Sn(OCOC16H31)2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional purification steps such as recrystallization or distillation may be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The compound can participate in substitution reactions where the hexadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of new organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cell function and viability. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxoisooctadecyl)oxy]distannoxane
- Tetrabutyldistannoxane dilaurate
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane is unique due to its specific hexadecyl groups, which impart distinct chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
85702-57-4 |
|---|---|
Molekularformel |
C48H98O5Sn2 |
Molekulargewicht |
992.7 g/mol |
IUPAC-Name |
[dibutyl-[dibutyl(hexadecanoyloxy)stannyl]oxystannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
MFUSGYGMIFRGOX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


